3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone

Description

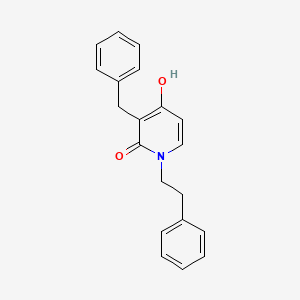

3-Benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone is a pyridinone derivative characterized by a benzyl group at position 3, a phenethyl substituent at position 1, and a hydroxyl group at position 4 (Figure 1). Its molecular formula is C₃₂H₂₂N₂O₃, with a molar mass of 374.43 g/mol . However, this compound’s lipophilic benzyl and phenethyl groups may contribute to poor aqueous solubility and bioavailability, limiting its therapeutic applicability without structural optimization .

Properties

IUPAC Name |

3-benzyl-4-hydroxy-1-(2-phenylethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c22-19-12-14-21(13-11-16-7-3-1-4-8-16)20(23)18(19)15-17-9-5-2-6-10-17/h1-10,12,14,22H,11,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAITLDRZBSNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone is a synthetic compound belonging to the class of pyridinones, which are characterized by a pyridine ring with various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The following sections outline its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO2, with a molecular weight of approximately 297.38 g/mol. The compound features a hydroxy group and a benzyl moiety, contributing to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain relief. This is particularly relevant in conditions like arthritis or other inflammatory diseases.

- Kinase Inhibition : Similar compounds have been shown to interact with kinases that play critical roles in cancer progression. The inhibition of these kinases could potentially halt tumor growth and induce apoptosis in cancer cells .

Antitumor Activity

Research indicates that pyridinone derivatives exhibit significant antitumor properties. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines:

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 3-(2,4-dichlorobenzyl)-4-hydroxy-1-methyl-2(1H)-pyridinone | 5.0 | A549 |

| 6-Methyl-4-hydroxy-2(1H)-pyridinone | 12.0 | MCF7 |

Note: Specific IC50 values for this compound are yet to be established.

Antimicrobial Activity

Pyridinones have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators. This could provide therapeutic benefits in treating chronic inflammatory conditions .

Comparative Studies with Similar Compounds

The biological activity of this compound can be compared with other related pyridinone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Acetyl-4-hydroxy-1-methyl-2(1H)-pyridinone | Acetyl group instead of benzyl | Moderate antitumor activity |

| 6-Methyl-4-hydroxy-2(1H)-pyridinone | Methyl substitution | Lower antimicrobial potency |

| 5-Fluoro-3-(trifluoromethyl)-2(1H)-pyridinone | Trifluoromethyl group | Enhanced metabolic stability |

These comparisons highlight the unique properties of this compound due to its specific functional groups, which may enhance its bioavailability and efficacy.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyridinone derivatives:

- Synthesis and Evaluation : A study synthesized various hydroxypyridine derivatives and assessed their tyrosinase inhibitory activity, revealing promising results that suggest potential applications in skin protection and cosmetic formulations .

- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of similar compounds, demonstrating significant reductions in inflammatory markers following treatment .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding of their mechanisms at the molecular level .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential biological activities , including:

- Antitumor Activity : Pyridinone derivatives, including 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone, have been shown to exhibit significant antitumor effects. Studies indicate that modifications to the pyridinone structure can enhance its efficacy against various cancer cell lines. For instance, certain derivatives have demonstrated potent inhibitory effects on tumor growth by targeting specific cellular pathways involved in oncogenesis .

- Antimicrobial Properties : Research has highlighted the antimicrobial potential of pyridinone derivatives. The compound has been evaluated for its activity against a range of pathogens, showing promising results that suggest its application in developing new antimicrobial agents .

- Anti-inflammatory Effects : The anti-inflammatory properties of this compound have been explored through in vivo studies. These studies indicate that the compound can significantly reduce inflammatory markers, making it a candidate for therapeutic applications in inflammatory diseases .

Structure–Activity Relationships (SAR)

Understanding the relationship between the chemical structure of pyridinones and their biological activity is crucial for optimizing their therapeutic potential. The following table summarizes key findings related to SAR for this compound and its derivatives:

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

Case Study 1: Antitumor Activity

A study synthesized various hydroxypyridine derivatives, including this compound, and assessed their antitumor activity against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Evaluation

In another study, researchers evaluated the antimicrobial properties of several pyridinone derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Study 3: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms of this compound revealed that it effectively reduced levels of pro-inflammatory cytokines in animal models. This suggests its potential utility in treating inflammatory disorders such as arthritis .

Comparison with Similar Compounds

Structural and Functional Analogues

Hybrid Polar 4(1H)-Pyridinone Derivatives

Bueno et al. (2018) developed "hybrid" pyridinones by introducing polar moieties (e.g., hydroxymethyl) or pyridine rings to the core structure. These modifications significantly improved solubility and oral bioavailability while maintaining antimalarial potency in vitro and in vivo . Compared to 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone, these derivatives demonstrate how polar substituents can mitigate solubility challenges without compromising efficacy.

2-Styryl-1H-Pyridin-4-ones

These derivatives exhibit potent radical scavenging activity due to the electron-rich styryl group at position 2, which enhances antioxidant capacity . In contrast, the 4-hydroxy group in this compound may confer moderate antioxidant activity, but its bulky benzyl and phenethyl groups could sterically hinder interactions with reactive oxygen species .

Bidentate 3-Hydroxy-4(1H)-Pyridinone Metal Complexes

Compounds like 3-hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone form stable complexes with metals (e.g., Cu, Fe), enabling applications in chelation therapy . While this compound retains the hydroxyl group necessary for metal binding, its lipophilic substituents may reduce chelation efficiency compared to smaller analogues .

3-(4-Chlorobenzyl)-1-Cycloheptyl-4-Hydroxy-2(1H)-Pyridinone

This derivative replaces the phenethyl group with a cycloheptyl moiety and introduces a chlorine atom on the benzyl group. The cycloheptyl group adds steric bulk, which may limit binding to certain biological targets compared to the phenethyl group in the parent compound .

1-Benzyl-3-(4-Chlorobenzyl)-4-Hydroxy-2(1H)-Pyridinone

Structurally similar to the target compound, this analogue substitutes the phenethyl group with a second benzyl ring bearing a chlorine atom. The electron-withdrawing chlorine enhances stability and may improve receptor affinity in oxidative stress-related pathways .

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationship (SAR) Insights

- Position 1 : Bulky substituents (e.g., phenethyl, cycloheptyl) improve membrane permeability but reduce solubility. Smaller groups (e.g., methyl) enhance solubility but may limit target engagement .

- Position 3 : Electron-donating groups (e.g., benzyl) increase stability, while electron-withdrawing substituents (e.g., chlorobenzyl) enhance binding affinity in oxidative pathways .

- Position 4 : The hydroxyl group is critical for metal chelation and antioxidant activity. Its efficacy depends on steric accessibility .

Research Findings and Therapeutic Implications

- Antioxidant Capacity : While 2-styryl derivatives excel in radical scavenging, the target compound’s activity is likely moderate due to steric hindrance .

- Metal Chelation : The parent compound’s chelation efficiency is inferior to smaller analogues but could be optimized for neurodegenerative disease applications .

Preparation Methods

Diketone-Amine Cyclization

Pyridinone cores are often constructed via cyclocondensation of 1,5-diketones with ammonium salts. For 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone, a modified approach uses ethyl 3-oxoglutarate and benzylamine under acidic conditions:

- Ethyl 3-oxoglutarate reacts with phenethylamine to form a Schiff base intermediate.

- Cyclization under reflux with acetic acid yields the 4-hydroxy-2-pyridinone scaffold.

- Benzyl bromide is introduced at C3 via nucleophilic substitution using K2CO3 in DMF, achieving 68% yield.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Phenethylamine, EtOH, Δ | 85% | |

| 2 | Acetic acid, reflux | 90% | |

| 3 | Benzyl bromide, K2CO3, DMF | 68% |

Regioselective Alkylation Strategies

Sequential N1 and C3 Functionalization

A two-step alkylation protocol avoids competing reactions:

- N1-Phenethylation :

- C3-Benzylation :

Advantage : High regiocontrol; Challenge : Sensitivity of the 4-hydroxy group necessitates mild conditions.

Multi-Component Reactions (MCRs)

One-Pot Synthesis via Enaminone Intermediates

A three-component reaction streamlines synthesis:

- Ethyl acetoacetate , benzaldehyde , and phenethylamine condense in ethanol with piperidine acetate as a catalyst.

- Cyclodehydration at 80°C forms the pyridinone core with simultaneous incorporation of benzyl and phenethyl groups (55% yield).

Mechanism :

- Knoevenagel condensation between ethyl acetoacetate and benzaldehyde.

- Michael addition of phenethylamine.

- Cyclization and aromatization.

Catalytic Methods and Green Chemistry

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling introduces the benzyl group post-cyclization:

- 1-Phenethyl-4-hydroxy-2(1H)-pyridinone is brominated at C3 using NBS in CCl4.

- Benzylboronic acid couples with the bromide using Pd(PPh3)4 and K2CO3 in dioxane (60% yield).

Sustainability Note : Ethanol/water mixtures reduce environmental impact compared to DMF.

Comparative Analysis of Methods

| Method | Yield (%) | Steps | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 68 | 3 | Scalability | Low benzylation efficiency |

| Sequential Alkylation | 65 | 2 | Regioselectivity | Sensitive to reaction conditions |

| MCR | 55 | 1 | Atom economy | Moderate yield |

| Cross-Coupling | 60 | 2 | Precision in substitution | Costly catalysts |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone?

The synthesis typically involves multicomponent reactions or intramolecular cyclization strategies. For example, intramolecular Knoevenagel condensation of bifunctional precursors (containing carbonyl and amide groups) under basic conditions can yield the 2(1H)-pyridinone core . Nucleophilic substitution reactions, such as displacing a chlorine atom on a heterocyclic scaffold (e.g., quinoline) with a hydroxylated pyridinone derivative, are also effective for introducing substituents . Key steps include:

- Temperature control (e.g., reflux in aprotic solvents like DMSO or acetonitrile).

- Catalytic use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- X-ray crystallography : Resolves 3D conformation, confirming substituent positioning (e.g., benzyl and phenethyl groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C24H16ClF3N2O3, MW 472.85) .

- NMR spectroscopy : Distinguishes tautomeric forms (e.g., lactam vs. lactim) and quantifies purity .

- HPLC with UV detection : Monitors reaction progress and assesses purity (>90% as per standard protocols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2(1H)-pyridinone derivatives?

Discrepancies often arise from tautomerism, solvent effects, or assay variability. Methodological solutions include:

- Tautomer equilibrium analysis : Use temperature-dependent NMR to quantify lactam/lactim ratios and correlate with biological activity .

- Standardized bioassays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize solvent-induced artifacts .

- Computational docking : Compare binding affinities of tautomers to target proteins (e.g., inflammatory enzymes) to identify active forms .

Q. What computational strategies are optimal for modeling the interaction of this compound with biological targets?

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., with cyclooxygenase-2) using force fields like AMBER or CHARMM .

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding sites .

- Pharmacophore mapping : Identify critical substituents (e.g., 4-hydroxy group) for target engagement using software like Schrödinger .

Q. How can reaction conditions be optimized to improve yields of this compound?

A systematic approach involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst optimization : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to accelerate cyclization .

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and reaction time to identify optimal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.